Petuniasterone A

Description

Properties

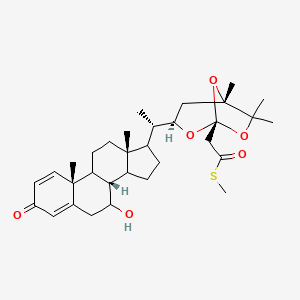

Molecular Formula |

C32H46O6S |

|---|---|

Molecular Weight |

558.8 g/mol |

IUPAC Name |

S-methyl 2-[(1S,3R,5S)-3-[(1S)-1-[(8S,10R,13R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate |

InChI |

InChI=1S/C32H46O6S/c1-18(25-16-31(6)28(2,3)37-32(36-25,38-31)17-26(35)39-7)21-8-9-22-27-23(11-13-30(21,22)5)29(4)12-10-20(33)14-19(29)15-24(27)34/h10,12,14,18,21-25,27,34H,8-9,11,13,15-17H2,1-7H3/t18-,21?,22?,23?,24?,25+,27-,29-,30+,31-,32-/m0/s1 |

InChI Key |

GOWJWMZOBOZFNW-VZTRAHGGSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C[C@]2(C(O[C@](O1)(O2)CC(=O)SC)(C)C)C)C3CCC4[C@@]3(CCC5[C@H]4C(CC6=CC(=O)C=C[C@]56C)O)C |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2C(CC4=CC(=O)C=CC34C)O)C)C5CC6(C(OC(O5)(O6)CC(=O)SC)(C)C)C |

Synonyms |

petuniasterone A |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation of Petuniasterone a

Comprehensive Structural Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 (¹³C) NMR and Two-Dimensional NMR Experiments (COSY, HSQC, HMBC)

The carbon framework of Petuniasterone A was definitively established through ¹³C NMR spectroscopy. The assignments of the carbon resonances provide a complete map of the carbon skeleton.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Carbon Position | Chemical Shift (δ) in ppm |

|---|---|

| 1 | 155.8 |

| 2 | 127.3 |

| 3 | 186.2 |

| 4 | 123.8 |

| 5 | 168.4 |

| 6 | 33.2 |

| 7 | 73.1 |

| 8 | 41.5 |

| 9 | 36.5 |

| 10 | 44.2 |

| 11 | 20.8 |

| 12 | 39.0 |

| 13 | 46.1 |

| 14 | 51.0 |

| 15 | 24.1 |

| 16 | 32.7 |

| 17 | 56.5 |

| 18 | 16.8 |

| 19 | 18.9 |

| 20 | 36.8 |

| 21 | 14.1 |

| 22 | 74.2 |

| 23 | 31.0 |

| 24 | 82.1 |

| 25 | 108.8 |

| 26 | 28.1 |

| 27 | 28.5 |

| 28 | 21.9 |

| CH₂COS | 42.1 |

| COSMe | 197.8 |

While the original research did not explicitly report two-dimensional (2D) NMR data, these techniques are indispensable for the unambiguous assignment of proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the olefinic protons H-1, H-2, and H-4 in the A-ring, as well as throughout the aliphatic backbone of the steroid nucleus and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to its attached carbon. For example, the proton signal at δ 3.51 would show a cross-peak with the carbon signal at δ 73.1, confirming its assignment to the C-7 position.

Vibrational and Electronic Spectroscopy (IR, UV-Vis)

Although specific experimental data for the infrared (IR) and ultraviolet-visible (UV-Vis) spectra of this compound are not detailed in the primary literature, the key functional groups present in its structure would give rise to characteristic spectroscopic signatures.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl group (a broad band around 3400 cm⁻¹), the α,β-unsaturated ketone in the A-ring (a strong absorption around 1660 cm⁻¹ for the C=O stretch and around 1620 cm⁻¹ for the C=C stretch), and the thioester functionality (a strong C=O stretch around 1690 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system of the dienone in the A-ring would result in a strong UV absorption maximum (λ_max) in the region of 240-260 nm. This absorption is characteristic of such chromophores in steroidal systems.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. While the original publication does not provide the raw HRMS data, the established molecular formula for this compound is C₃₂H₄₆O₆S. nih.gov An HRMS analysis would yield a highly accurate mass measurement of the molecular ion, which would be consistent with the calculated exact mass for this formula (558.3015). This precise mass measurement is crucial for distinguishing between different possible elemental compositions that may have the same nominal mass.

X-Ray Crystallography for Absolute Configuration and Conformation

Efforts to obtain single crystals of this compound suitable for X-ray crystallographic analysis were unsuccessful. To overcome this, the corresponding methyl ester derivative was synthesized. This derivative formed crystals of sufficient quality for X-ray diffraction analysis, which unequivocally established its three-dimensional structure. This analysis provided the absolute configuration and the detailed conformation of the steroid nucleus and the complex side chain.

Elucidation of Stereochemical Features of this compound

The definitive stereochemistry of this compound was inferred from the X-ray crystal structure of its methyl ester derivative. The crystallographic data established the relative and absolute configurations of all stereocenters within the molecule. The stereochemical features of the steroidal core are consistent with those of other naturally occurring ergostane-type steroids. The complex stereochemistry of the side chain, including the orthoester-like moiety, was also unambiguously determined from the X-ray analysis. The conformation of the six-membered rings in the steroid nucleus and the intricate arrangement of the side chain were revealed, providing a complete and detailed three-dimensional picture of the molecule's architecture.

Biosynthetic Pathways and Genetic Regulation of Petuniasterone a Production

Upstream Precursors in General Sterol Biosynthesis

The journey to Petuniasterone A begins with the fundamental building blocks of all isoprenoids, which are synthesized through two distinct pathways within the plant cell.

In plants, the synthesis of the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), occurs via two independent and spatially separated pathways. nih.govwikipedia.org

The Mevalonate (B85504) (MVA) pathway operates in the cytoplasm and is primarily responsible for producing precursors for sesquiterpenes and sterols. nih.govias.ac.in

The Non-Mevalonate pathway , also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) or 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, is located in the plastids. nih.govwikipedia.org This pathway typically supplies precursors for the synthesis of monoterpenes, diterpenes, carotenoids, and the phytol (B49457) tail of chlorophyll. ias.ac.in

While these pathways are distinct, there is evidence of metabolic crosstalk, with the potential for IPP to be transported from the plastids to the cytoplasm to contribute to sterol biosynthesis. tandfonline.com The initial steps of this compound biosynthesis rely on the pool of IPP and DMAPP generated primarily by the cytosolic MVA pathway to build the sterol backbone. nih.govias.ac.in

In contrast to animals and fungi which utilize lanosterol (B1674476) as the primary sterol precursor, the vast majority of plants employ cycloartenol (B190886). nih.govplos.orgpnas.org The cyclization of 2,3-oxidosqualene, a linear 30-carbon precursor, is catalyzed by cycloartenol synthase (CAS) to form the pentacyclic triterpenoid (B12794562) cycloartenol. pnas.orgmdpi.com This reaction represents the first committed step in the biosynthesis of most plant sterols. pnas.org

Cycloartenol serves as a critical metabolic hub. researchgate.netnih.gov From this point, the biosynthetic pathway splits into multiple downstream branches that lead to the production of essential membrane components like sitosterol (B1666911) and stigmasterol, as well as a diverse array of specialized steroids, including brassinosteroids and, in petunia, the petuniasterones. researchgate.netnih.gov The pathway leading to this compound is therefore a specialized branch that diverges from the central sterol pathway after the formation of cycloartenol. researchgate.netoup.com

Specific Biosynthetic Branches Leading to Petuniasterones

Following the synthesis of cycloartenol, a series of enzymatic modifications channels intermediates toward the unique structure of petuniasterones. This diversion from the general phytosterol pathway is initiated by a key isomerase enzyme.

A pivotal enzyme that directs metabolic flow towards specialized steroids in several Solanaceae species is sterol Δ²⁴-isomerase (24ISO). pnas.orgnih.gov In petunia, genes encoding 24ISO were found to be significantly upregulated during the induced production of petuniasterones. nih.govoup.com This enzyme is believed to catalyze the conversion of 24-methylenecholesterol (B1664013) to 24-methyldesmosterol. nih.gov

This step is crucial as 24-methylenecholesterol is a branch point intermediate. nih.gov It can either be converted to campesterol, a precursor for general phytosterols (B1254722) and brassinosteroids, or be shunted by 24ISO to produce 24-methyldesmosterol. pnas.orgnih.gov The latter compound is a known precursor for specialized steroids like withanolides and is presumed to be on the biosynthetic route to petuniasterones in Petunia. nih.govpnas.org Therefore, the action of 24ISO is a key branching reaction that commits sterol precursors to the petuniasterone-specific pathway. researchgate.netoup.com

The structural complexity of this compound, with its characteristic dienone A-ring and bicyclic orthoester side chain, suggests a series of subsequent enzymatic modifications. acs.org Research indicates that the genes responsible for these transformations are often located in biosynthetic gene clusters that are co-regulated. oup.com The key enzyme families implicated in the later steps of petuniasterone biosynthesis include:

Cytochrome P450 Oxidoreductases (CYPs): This large superfamily of heme-containing monooxygenases catalyzes a wide range of oxidative reactions, including hydroxylation, epoxidation, and demethylation. ijpras.comwikipedia.org In petunia, several CYP genes are strongly induced alongside petuniasterone accumulation, suggesting their role in carrying out various oxidative modifications on the steroid nucleus and side chain. oup.comnih.gov

2-Oxoglutarate-Dependent Dioxygenases (DOX): These non-heme iron-containing enzymes are known to catalyze diverse oxidation reactions, such as hydroxylation and desaturation. rsc.org The activation of DOX-encoding genes during petuniasterone production points to their involvement in the biosynthetic pathway. researchgate.netoup.com

BAHD Acyltransferases: This family of enzymes catalyzes the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. frontiersin.org The presence of acetate (B1210297) groups on some petuniasterone derivatives, such as 12α-acetoxypetuniasterone D 7-acetate, strongly implies the action of acyltransferases in the final tailoring steps of the pathway. nih.govoup.com The co-expression of BAHD acyltransferase genes with other pathway genes supports this role. oup.comnih.gov

Transcriptional Regulation of Petuniasterone Biosynthesis

The production of specialized metabolites like this compound is often tightly regulated at the transcriptional level, allowing the plant to produce these defensive compounds in response to specific cues. researchgate.net In petunia, the biosynthesis of petuniasterones is controlled by a specific transcription factor.

A study demonstrated that the transient overexpression of a single transcription factor, PhERF1 , in petunia leaves was sufficient to induce the production of both petuniolides and petuniasterones. oup.comnih.gov PhERF1 belongs to the ETHYLENE (B1197577) RESPONSE FACTOR (ERF) family of transcription factors, a group known to regulate various specialized metabolite pathways in plants. nih.govmdpi.com

Overexpression of PhERF1 leads to the transcriptional activation of a suite of metabolic genes. oup.com This includes genes from the upstream sterol pathway as well as the clustered genes encoding the specific enzymes—CYPs, DOXs, and BAHD acyltransferases—required for the downstream modifications leading to petuniasterones. researchgate.netoup.com It was determined that PhERF1 directly induces these downstream metabolic genes by binding to specific cis-regulatory elements in their promoter regions. oup.com This coordinated regulation ensures the efficient flow of metabolites through the entire pathway, from early precursors to the final specialized steroid products. researchgate.net

Identification and Characterization of Regulatory Transcription Factors (e.g., PhERF1)

A key regulator in the production of this compound is the transcription factor PhERF1 (Petunia hybrida ETHYLENE RESPONSE FACTOR 1). jst.go.jp PhERF1 is part of the APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) family of transcription factors, which are known to regulate the biosynthesis of various specialized metabolites in plants. nih.govnih.gov

Studies have shown that the overexpression of PhERF1 in petunia leaves leads to a significant increase in the production of petuniasterones and related petuniolides. nih.govnih.gov PhERF1 functions by transcriptionally activating the genes responsible for the biosynthesis of these steroids. nih.gov It achieves this by binding to specific cis-regulatory elements in the promoter regions of these downstream metabolic genes. nih.govnih.gov The identification of PhERF1 as a master regulator provides a crucial insight into the control mechanisms governing this compound synthesis. u-toyama.ac.jp

Activation of Metabolic Gene Clusters Involved in Production

The biosynthesis of this compound involves the coordinated expression of numerous genes. nih.gov Research has revealed that many of these genes are organized into metabolic gene clusters within the petunia genome. nih.govoup.com These clusters are groups of non-homologous genes located in close proximity to each other on a chromosome, and they are involved in a common biosynthetic pathway. nih.gov

The overexpression of the transcription factor PhERF1 has been shown to activate these gene clusters, leading to the production of this compound. nih.govoup.com These clusters contain genes encoding various enzymes essential for the steroid's synthesis, including:

Cytochrome P450 oxidoreductases (CYPs) nih.govnih.gov

2-oxoglutarate-dependent dioxygenases (DOXs) nih.govnih.gov

BAHD acyltransferases nih.govnih.gov

Sterol Δ24-isomerase (24ISO) oup.compnas.org

The sterol Δ24-isomerase (24ISO) is considered a key enzyme, catalyzing the conversion of 24-methylenecholesterol to 24-methyldesmosterol, which is a critical branching point from the general phytosterol pathway toward the biosynthesis of specialized steroids like petuniasterones. nih.govpnas.org The clustering of these genes facilitates their co-regulation, ensuring the efficient production of the final compound. nih.gov In Petunia, seven different types of presumptive gene clusters related to steroid biosynthesis have been identified. researchgate.net

Hormonal and Environmental Inducers of Biosynthesis

The production of specialized metabolites like this compound is often a response to external stimuli, including hormonal signals and environmental stresses. While direct evidence for specific inducers of this compound is still emerging, the regulatory role of PhERF1 provides some clues. PhERF1 belongs to the ETHYLENE RESPONSE FACTOR family, suggesting that the phytohormone ethylene may play a role in inducing the biosynthetic pathway. nih.gov

Furthermore, related defense compounds in other plants are often induced by jasmonates. nih.gov However, the response to jasmonates can vary between different ERF regulators and species, indicating a possible PhERF1-independent mechanism for hormonal regulation in Petunia. nih.gov Treatments of Petunia hybrida seedlings with methyl-jasmonate and salicylic (B10762653) acid have been used in studies to investigate the transcriptional induction of transporters potentially involved in the allocation of defense compounds, suggesting these hormones are relevant in the plant's defense response. uzh.ch

In Planta Metabolic Engineering Approaches for Yield Enhancement

The discovery of PhERF1 as a master transcriptional regulator has opened up new avenues for enhancing the production of this compound in petunia plants. nih.govu-toyama.ac.jp Metabolic engineering strategies can now focus on manipulating this regulatory factor to boost the output of the entire biosynthetic pathway.

One successful approach involves the transient overexpression of the PhERF1 gene in petunia leaves. jst.go.jpu-toyama.ac.jp This has been achieved by infiltrating the leaves with Agrobacterium carrying a construct that expresses PhERF1. jst.go.jp This method has been shown to significantly increase the accumulation of petuniasterones and other related steroids within a short period of eight days. jst.go.jpu-toyama.ac.jp This "transcriptional reprogramming" approach is advantageous because it does not require detailed knowledge of all the downstream enzymatic steps in the pathway. nih.gov By activating the key regulator, the entire metabolic cascade is switched on. u-toyama.ac.jp This strategy holds significant potential for the large-scale production of valuable plant-derived steroids for various applications. u-toyama.ac.jp

| Gene Name | Function in Pathway | Reference |

| PhERF1 | Master transcriptional regulator | nih.gov |

| 24ISO | Catalyzes the conversion of 24-methylenecholesterol to 24-methyldesmosterol | pnas.org |

| CYPs | Cytochrome P450 oxidoreductases involved in steroid modification | nih.gov |

| DOXs | 2-oxoglutarate-dependent dioxygenases involved in steroid modification | nih.gov |

| BAHD acyltransferases | Acyltransferases involved in steroid modification | nih.gov |

Biological Activities and Mechanistic Insights of Petuniasterone a

Role in Plant Ecological Interactions

Petuniasterone A plays a significant role in the intricate relationships between plants and their environment, particularly in defense against herbivores.

Antifeedant Properties against Insect Herbivores

This compound is a key component of the chemical defense system in plants like Petunia hybrida. nih.gov It is stored in glandular trichomes, which act as a first line of defense against insect herbivores. nih.gov Research has shown that compounds like petuniasterone can act as potent toxins and deterrents to various insects. nih.gov The production of these specialized steroids is a crucial strategy for herbivory resistance. nih.gov

Studies on related plant species have identified various compounds, including other steroids, that exhibit strong antifeedant activity against common insect pests like the common cutworm. mdpi.com The effectiveness of these chemical defenses can be influenced by the density of glandular trichomes and the concentration of the defensive compounds within them. mdpi.com The antifeedant properties of these natural products are a key aspect of the plant's strategy to deter feeding by herbivores without necessarily being lethal. mdpi.com

Contribution to Basal Plant Defense Mechanisms

This compound is integral to the basal defense mechanisms of plants. nih.gov Basal defense, also known as non-host resistance, is the plant's innate ability to fend off the majority of potential pathogens and herbivores. nih.gov This defense system relies on both physical barriers and chemical deterrents. libretexts.org

Molecular Target Identification and Characterization

Identifying the specific molecular targets of this compound is crucial for understanding its mechanisms of action. Research has pointed to its interaction with certain transporter proteins and neuroreceptors.

Interaction with Transporter Proteins (e.g., P-glycoprotein)

In silico studies have explored the interaction between petuniasterone derivatives and P-glycoprotein (P-gp), a type of ATP-binding cassette (ABC) transporter. ijpbs.com These transporters are involved in the efflux of various molecules, including toxins and xenobiotics, from cells. ijpbs.comtg.org.au A computational study showed that 22AC-petuniasterone can interact with human P-glycoprotein through both hydrogen bonds and van der Waals forces. ijpbs.com This interaction suggests that petuniasterone could potentially modulate the activity of P-gp. ijpbs.com

In plants, ABC transporters, such as the Pleiotropic Drug Resistance (PDR) type, are involved in transporting secondary metabolites. nih.gov For example, the Petunia hybrida PDR2 transporter (PhPDR2) is localized to the plasma membrane of glandular trichome cells and is essential for the accumulation of petuniasterone in these structures. nih.gov Down-regulation of PhPDR2 leads to a significant decrease in petuniasterone levels, making the plant more susceptible to herbivores like Spodoptera littoralis. nih.gov This indicates that PhPDR2 plays a direct role in the transport and sequestration of petuniasterone as a defense mechanism. nih.gov

Table 1: Interaction of Petuniasterone with Transporter Proteins

| Transporter | Organism/System | Type of Interaction | Implication | Reference |

| P-glycoprotein (P-gp) | Human (in silico) | Hydrogen bonding, van der Waals forces | Potential modulation of P-gp activity | ijpbs.com |

| PhPDR2 (ABC Transporter) | Petunia hybrida | Transport and accumulation | Herbivore defense | nih.gov |

Neuroreceptor Modulation (e.g., GABAA Receptor Antagonism)

While direct studies on this compound's interaction with the GABAA receptor are limited, the steroidal structure of petuniasterones suggests a potential for neuroreceptor modulation. Neurosteroids, which are structurally similar to petuniasterones, are known to be potent modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov

Some neurosteroids act as positive allosteric modulators, enhancing the effect of GABA, while others, particularly 3β-hydroxy pregnane (B1235032) steroids and pregnenolone (B344588) sulfate, act as GABAA receptor antagonists. nih.govnih.gov These antagonists block the calming effect of GABA, leading to increased neuronal excitability. patsnap.com The mechanism of antagonism can be competitive, where the antagonist binds to the same site as GABA, or non-competitive, where it binds to a different site to prevent receptor function. patsnap.com Given the structural class of this compound, investigating its potential as a GABAA receptor antagonist is a plausible area for future research.

Investigation of Cellular Effects and Signaling Pathways

The production of petuniasterones within the plant is a complex process involving specific signaling pathways and having broader effects on cellular metabolism. Research indicates that the biosynthesis of these specialized steroids is transcriptionally regulated. nih.gov

Overexpression of the transcription factor PhERF1 in petunia leaves has been shown to up-regulate genes involved in sterol biosynthesis, leading to the production of petuniolides and petuniasterones. nih.gov This suggests that PhERF1 is a key regulator in the metabolic pathway of these defensive compounds. The activation of these metabolic genes is a response to both developmental cues and environmental stimuli, such as herbivore attack. nih.gov The signaling pathways involved likely include those responsive to jasmonates, plant hormones known to mediate defense responses. nih.gov The coordinated expression of biosynthetic genes ensures a rapid and efficient production of these defensive metabolites when needed. nih.gov

Synergistic Interactions with Co-occurring Natural Products

While the intrinsic biological activities of this compound are significant, emerging research indicates that its efficacy can be potentiated through synergistic interactions with other natural products found within Petunia species. This synergy suggests that the defensive and therapeutic properties of crude plant extracts may be greater than the sum of their individual purified components.

Detailed Research Findings

A notable instance of synergy involves the virostatic activity of Petunia hybrida extracts against influenza viruses. Studies have demonstrated that while purified this compound on its own does not exhibit significant activity in retarding the multiplication of influenza viruses, crude extracts of the plant do. nih.gov This effect is attributed to a synergistic interaction between the petuniasterones and an as-yet-unidentified blue-fluorescing substance present in the plant extracts. nih.gov

This finding underscores a critical aspect of phytochemistry and ethnopharmacology: the biological activity of a plant extract can be a complex interplay of multiple constituents. In this case, this compound, while possessing its own distinct immunosuppressive properties on stimulated human lymphocytes, requires the presence of a co-occurring compound to unlock its antiviral potential. nih.gov The exact chemical nature of the blue-fluorescing compound and the mechanism by which it synergizes with this compound to inhibit viral replication are subjects for ongoing investigation.

This synergistic relationship highlights the importance of studying whole-plant extracts in addition to isolated compounds. The complex mixture of phytochemicals in Petunia has evolved to provide a multi-faceted defense mechanism, and understanding these synergistic interactions is key to fully harnessing their potential therapeutic applications.

Interactive Data Table: Synergistic Virostatic Activity

| Compound/Extract | Constituent(s) | Observed Activity | Citation |

| Purified this compound | This compound | Ineffective in retarding influenza virus multiplication. Possesses immunosuppressive effects on human lymphocytes. | nih.gov |

| Crude Petunia hybrida Extract | Petuniasterones (including this compound) + Unidentified blue-fluorescing substance | Retarded the multiplication speed of influenza viruses. | nih.gov |

Chemical Synthesis and Derivatization Strategies for Petuniasterone a

Total Synthesis Approaches to the Core Steroidal Skeleton

The total synthesis of Petuniasterone A has not been fully reported in a single, complete route. However, the synthesis of its core components, the steroidal nucleus and the complex side chain, has been the subject of considerable research. The primary hurdles lie in the stereocontrolled construction of the polycyclic steroid core and the subsequent attachment and elaboration of the unique bicyclic ortho ester side chain.

Challenges in Stereoselective Synthesis of the Steroid Nucleus

The steroidal nucleus of this compound is a functionalized ergostane (B1235598) skeleton. The stereoselective synthesis of such frameworks is a well-established but still challenging field of organic synthesis. Key challenges include:

Control of Ring Junction Stereochemistry: The fusion of the four rings (A, B, C, and D) of the steroid nucleus must be precisely controlled to achieve the natural configuration. This often requires the use of stereoselective cyclization reactions, such as intramolecular Diels-Alder reactions or polyene cyclizations.

Introduction of Oxygen Functionalities: this compound possesses hydroxyl and ketone groups at specific positions on the steroid core. The regioselective and stereoselective introduction of these oxygen-containing functional groups onto a pre-formed steroid skeleton can be difficult due to the similar reactivity of multiple C-H bonds. Protecting group strategies and directed C-H functionalization are often employed to overcome this challenge.

Enantioselective Synthesis: Achieving the correct absolute stereochemistry of the multiple chiral centers in the steroid nucleus is paramount. This is typically addressed by using chiral starting materials from the chiral pool, asymmetric catalysis, or chiral auxiliaries.

Construction of the Highly Oxygenated Bicyclic Ortho Ester Side Chain

A defining feature of this compound is its highly unusual and complex bicyclic ortho ester side chain. The construction of this moiety represents a significant synthetic obstacle. Research into the synthesis of the side chain of the closely related Petuniasterone D has provided valuable insights into tackling this challenge. The key transformation is a biomimetic acid-catalyzed epoxy ester-ortho ester rearrangement. nih.govacs.org This reaction involves the intramolecular cyclization of an epoxy ester precursor to form the bicyclic ortho ester system. The stereochemistry of the final product is dependent on the stereochemistry of the starting epoxide.

Biomimetic Synthetic Routes

Biomimetic synthesis, which mimics the proposed biosynthetic pathways of natural products, has proven to be a powerful strategy for the construction of complex molecules like petuniasterones.

Epoxy Ester–Ortho Ester Rearrangement

The key biomimetic step in the synthesis of the petuniasterone side chain is the acid-catalyzed rearrangement of an epoxy ester to a bicyclic ortho ester. nih.govacs.org This reaction is believed to mimic the natural biosynthetic process. Studies on the synthesis of Petuniasterone D have demonstrated the feasibility of this approach. nih.govacs.org The process involves the treatment of a steroidal precursor bearing an epoxy ester side chain with a catalytic amount of acid, which triggers a cascade of reactions resulting in the formation of the desired bicyclic ortho ester. This rearrangement proceeds through a 6-exo cyclization pathway. nih.gov

| Precursor | Reagents | Product | Reference |

| Steroidal Epoxy Ester | Acid Catalyst (e.g., H+) | Steroidal Bicyclic Ortho Ester | nih.govacs.org |

Chemo- and Stereoselectivity in Biomimetic Reactions

The chemo- and stereoselectivity of the biomimetic epoxy ester-ortho ester rearrangement are crucial for the successful synthesis of the petuniasterone side chain.

Chemoselectivity: The reaction must selectively proceed to form the ortho ester without causing undesired side reactions on the sensitive functional groups present in the steroid nucleus. The choice of acid catalyst and reaction conditions is critical to ensure high chemoselectivity.

Stereoselectivity: The stereochemical outcome of the rearrangement is dictated by the stereochemistry of the precursor epoxy ester. The synthesis of a specific stereoisomer of the ortho ester requires the preparation of the corresponding stereochemically pure epoxy ester. In the synthesis of Petuniasterone D, it was found that the rearrangement is highly stereospecific, with the configuration of the starting epoxide directly translating to the configuration of the resulting ortho ester. nih.gov

Semi-Synthesis from Natural Precursors

Currently, there is no specific literature detailing the semi-synthesis of this compound from natural precursors. However, this approach remains a viable and potentially efficient strategy. Withanolides, a large group of structurally related steroids found in plants of the Solanaceae family, could serve as potential starting materials. These compounds often possess a pre-existing ergostane-type skeleton, which could be chemically modified to introduce the specific functionalities of this compound. This would involve the chemical transformation of the existing side chain into the characteristic bicyclic ortho ester. Such a semi-synthetic route could significantly shorten the synthetic sequence compared to a total synthesis approach.

Preparation of Structurally Modified Petuniasterone Analogs

The chemical synthesis and derivatization of this compound have been explored to investigate structure-activity relationships, leading to the preparation of various structurally modified analogs. These modifications have primarily focused on three key areas: alteration of the orthoacyl group, simplification of the steroidal nucleus, and synthesis of stereoisomers of the bicyclic orthoester side chain.

Synthesis of Derivatives with Altered Orthoacyl Groups

The orthoacyl group of the bicyclic orthoester moiety in petuniasteroids is a key structural feature that has been targeted for modification. Research has involved the generation of a series of synthetic analogs with alternative orthoacyl groups to systematically evaluate their impact on biological activity. researchgate.net While the specific chemical pathways to these analogs are not extensively detailed in readily available literature, the general strategy involves the substitution of the acetate (B1210297) group found in this compound with other acyl functionalities. This can be conceptually achieved by employing different carboxylic acid precursors during the formation of the orthoester. The aim of creating these derivatives is to probe the influence of the size, shape, and electronic properties of the orthoacyl group on the molecule's interaction with its biological targets.

Generation of Analogs with Simplified Steroidal Nuclei

To understand the role of the complex steroidal core in the biological activity of this compound, analogs with simplified steroidal nuclei have been synthesized. researchgate.net This approach helps to identify the minimal structural requirements of the steroid backbone for maintaining biological function. The synthesis of such analogs would likely involve starting from less complex steroidal precursors or the chemical cleavage and rearrangement of the existing ring system. For instance, the removal or modification of one or more of the A, B, C, or D rings could be explored. While the concept of generating these simplified analogs has been reported as part of structure-activity relationship studies, specific synthetic routes and detailed characterization of these compounds are not extensively documented in the available research.

Stereoisomeric Bicyclic Orthoester Synthesis

A significant focus of synthetic efforts has been the generation of stereoisomers of the [3.2.1]-bicyclic orthoester side chain. The natural configuration of this side chain in many petuniasteroids, such as the closely related Petuniasterone D, is (22R, 24R). nih.govacs.org A biomimetic synthesis approach, involving an acid-catalyzed rearrangement of an epoxy ester precursor, has been successfully employed to produce not only the natural (22R, 24R) isomer but also its epimers: (22R, 24S), (22S, 24R), and (22S, 24S). nih.govacs.org

This stereospecific rearrangement proceeds through a 6-exo ring closure with inversion of configuration at the 24-position, followed by an intramolecular quenching of the resulting dioxycarbenium ion by the newly formed hydroxyl group. acs.org The stereochemistry of the final bicyclic orthoester is therefore dictated by the stereochemistry of the epoxy ester precursor. This synthetic strategy has allowed for a systematic investigation into the influence of the side chain's stereochemistry on the insecticidal activity of these compounds. For instance, in studies on Petuniasterone D analogs, the (22S, 24S)-isomer was found to be the most potent in certain bioassays. researchgate.net

Table 1: Stereoisomers of the Petuniasterone Bicyclic Orthoester Side Chain

| Stereoisomer Configuration | Precursor | Key Synthetic Step |

|---|---|---|

| (22R, 24R) | (22R, 24R)-epoxy ester | Acid-catalyzed stereospecific rearrangement |

| (22R, 24S) | (22R, 24S)-epoxy ester | Acid-catalyzed stereospecific rearrangement |

| (22S, 24R) | (22S, 24R)-epoxy ester | Acid-catalyzed stereospecific rearrangement |

| (22S, 24S) | (22S, 24S)-epoxy ester | Acid-catalyzed stereospecific rearrangement |

Structure Activity Relationship Sar Studies of Petuniasterone a and Its Analogs

Correlating Structural Features with Biological Responses

The biological activity of petuniasterones, a class of steroidal compounds isolated from Petunia species, is intrinsically linked to their unique chemical architecture. Research has demonstrated that these compounds play a role in the plant's natural defense mechanisms against insect predation. researchgate.net The primary biological response measured in SAR studies of petuniasterones is their insect growth-inhibiting activity, often evaluated against lepidopteran larvae such as Heliothis zea. acs.org

A pivotal structural feature that correlates with the biological potency of these compounds is the nature of the side chain attached to the steroid nucleus. acs.org Specifically, the presence of a bicyclic orthoester system in the side chain is a strong determinant of high insecticidal activity. acs.org Compounds lacking this feature or possessing a regular ergostane (B1235598) side chain have been found to be inactive against insects. scielo.br This highlights the orthoester moiety as a key pharmacophore.

Analysis of Naturally Occurring Petuniasterone Derivatives

Petunia hybrida and its ancestral species, P. parodii and P. axillaris, produce a variety of petuniasterone derivatives. acs.orgresearchgate.net The analysis of these naturally occurring analogs provides valuable insights into the structural variations that nature has selected for, presumably to enhance the plant's defensive capabilities.

These derivatives exhibit a range of insect growth-inhibiting activities against Heliothis zea. acs.org The variations in their structures primarily occur in the side chain and the oxygenation pattern of the steroidal nucleus. For example, Petuniasterone D, an orthoacetate of (22R,24R)-7α,22,24,25-tetrahydroxyergosta-1,4-dien-3-one, and its 12β-acetoxy derivative have been isolated. researchgate.net The presence of different orthoacyl groups (e.g., orthoacetate vs. orthopropionate) in naturally occurring petuniolides, which are related ergostanoids, also points to a degree of tolerance for variation at this position, which may fine-tune the biological activity. rsc.org

The following table summarizes some of the key naturally occurring petuniasterone derivatives and highlights the structural features that are thought to influence their biological activity.

| Compound Name | Key Structural Features | Relative Biological Activity |

| Petuniasterone A | Ergostane-type steroid with a specific side chain configuration. | Baseline activity |

| Petuniasterone D | Possesses a bicyclic orthoacetate on the side chain. | High insecticidal activity |

| 12β-acetoxypetuniasterone D 7-acetate | Additional acetate (B1210297) groups on the steroid nucleus compared to Petuniasterone D. | Activity may be modulated by substitutions on the core. |

| Petuniolides | Ergostanoids with a spirolactone A-ring and an orthoester side chain (orthoacetate or orthopropionate). | Strong insect development inhibition. rsc.org |

SAR Elucidation through Systematic Chemical Modifications

To more deeply probe the structural requirements for the biological activity of this compound and its congeners, systematic chemical modifications have been undertaken. These studies involve the synthesis of analogs with targeted alterations to the molecular structure and subsequent evaluation of their biological effects.

The functional groups on both the steroidal nucleus and the side chain play a critical role in the biological activity of petuniasterones. The Δ¹,⁴-diene-3-one system in ring A is a common feature among many active petuniasterones. researchgate.net Hydroxyl and acetoxy groups at various positions on the steroid core, such as at C-7 and C-12, are also present in naturally occurring derivatives, suggesting they modulate the compound's potency and potentially its pharmacokinetic properties. researchgate.net

The most significant functional group for insecticidal activity is the bicyclic orthoester on the side chain. acs.orgscielo.br The orthoacyl group (e.g., orthoacetate in Petuniasterone D) is a key component of this system. Synthetic efforts have explored the impact of varying this group. upwr.edu.pl

The table below outlines the general influence of key functional groups on the insecticidal activity of petuniasterones.

| Functional Group | Position | Influence on Biological Activity |

| Bicyclic Orthoester | Side Chain | Essential for high insecticidal activity. acs.orgscielo.br |

| Orthoacyl Group | Side Chain | Variations (e.g., orthoacetate) are tolerated and influence potency. upwr.edu.pl |

| Hydroxyl/Acetoxy Groups | Steroid Nucleus (e.g., C-7, C-12) | Modulate biological activity. researchgate.net |

| Δ¹,⁴-diene-3-one | Ring A | Common feature in active compounds. researchgate.net |

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor for the interaction of any molecule with its biological target. For petuniasterones, the stereochemistry of the complex side chain has been a major focus of synthetic and SAR studies.

The biomimetic synthesis of Petuniasterone D has enabled the creation of not only the natural (22R,24R)-configured side chain orthoester but also its epimers: (22R,24S), (22S,24R), and (22S,24S). rsc.orgdokumen.pub The generation of this stereoisomeric library has been instrumental in understanding the stereochemical requirements for activity.

Bioassays have revealed that the stereochemistry of the bicyclic orthoester has a profound impact on the insect antifeedant activity. nih.gov Notably, the (22S,24S)-isomer of Petuniasterone D was found to be the most potent in a cabbage looper (Trichoplusia ni) leaf disc choice bioassay. nih.gov This suggests that the spatial orientation of the substituents on the side chain is crucial for optimal binding to the molecular target in the insect.

The following table summarizes the relative activity of the Petuniasterone D stereoisomers.

| Stereoisomer of Petuniasterone D Side Chain | Relative Antifeedant Activity against T. ni |

| (22R,24R) - Natural | Active |

| (22R,24S) | Activity varies |

| (22S,24R) | Activity varies |

| (22S,24S) | Most potent nih.gov |

The side chain of petuniasterones is the primary determinant of their interaction with the biological target and, consequently, their insecticidal activity. The necessity of the bicyclic orthoester system for activity strongly suggests that this part of the molecule is intimately involved in the binding process. acs.orgscielo.br

Variations in the side chain beyond stereochemistry have also been considered. The length and nature of the orthoacyl group (e.g., orthoacetate, orthopropionate) can influence the electronic and steric properties of the orthoester, thereby affecting its interaction with the target. rsc.orgupwr.edu.pl

While the precise molecular target of petuniasterones in insects has not been definitively elucidated in the reviewed literature, the SAR data strongly indicate that the side chain must fit into a specific binding pocket. The superior activity of the (22S,24S)-isomer of Petuniasterone D suggests that the geometry of this isomer presents the optimal arrangement of atoms for a high-affinity interaction with the receptor. nih.gov Any deviation from this optimal side chain structure, be it the removal of the orthoester or alteration of its stereochemistry, leads to a significant reduction in biological activity.

Advanced Analytical Methodologies for Petuniasterone Research

Quantitative and Qualitative Profiling using LC-MS and GC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques in the analysis of petuniasterones and other plant steroids. usp.brdntb.gov.ua These methods provide the high sensitivity and selectivity required to identify and quantify these compounds within complex plant extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS) has been instrumental in the study of petuniasterones. researchgate.net The initial isolation and fractionation of these compounds from Petunia leaf extracts often involve High-Performance Liquid Chromatography (HPLC). uzh.chpsu.edu In modern research, LC is most powerfully employed when coupled with mass spectrometry (LC-MS). An LC-MS/MS method, for instance, has been developed for the simultaneous analysis of a wide range of steroids, including estrogens, androgens, and progestagens, from various biological matrices. nih.gov Such methods, often utilizing a biphenyl (B1667301) column for chromatographic separation and specific eluent additives to improve ionization, can be adapted for the analysis of petuniasterones. nih.gov The high resolution and accuracy of modern mass spectrometers allow for the confident identification of known petuniasterones and the characterization of new derivatives based on their mass-to-charge ratio and fragmentation patterns. researchgate.netbiophytis.com For example, a recent study on the induced production of specialized steroids in Petunia hybrida utilized LC-MS to detect and measure the relative levels of various petuniolide and petuniasterone derivatives. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds, including steroids. filab.fr For the analysis of non-volatile compounds like petuniasterones, a derivatization step is typically required to increase their volatility. restek.com This involves chemically modifying the steroid structure, for example, by creating trimethylsilyl (B98337) (TMS) ethers. restek.com GC-MS offers excellent chromatographic resolution, separating individual components of a complex mixture before they are introduced into the mass spectrometer for detection and identification. researchgate.net This technique has been successfully used to determine the levels of key sterol precursors in the petuniasterone biosynthetic pathway, such as cholesterol, campesterol, stigmasterol, and β-sitosterol, in Petunia leaves. researchgate.net

A comparison of typical parameters for LC-MS and GC-MS in steroid analysis is presented below.

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Sample Volatility | Not required | Requires volatile or derivatized analytes |

| Typical Column | Reversed-phase (e.g., C18, Biphenyl) nih.govthermofisher.com | Fused silica (B1680970) capillary (e.g., dimethylpolysiloxane) restek.com |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI), Chemical Ionization (CI) |

| Key Advantage | Suitable for thermally labile and non-volatile compounds without derivatization | High separation efficiency and established spectral libraries |

| Application Example | Profiling of petuniasterone derivatives in Petunia leaf extracts researchgate.net | Analysis of sterol precursors in petuniasterone biosynthesis researchgate.net |

Application of Advanced NMR Techniques for Metabolomic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel natural products, including petuniasterones. pageplace.detum.de The initial discovery and characterization of Petuniasterone A and its analogues relied heavily on 1D (¹H and ¹³C) and 2D NMR experiments to determine their complex ergostane-type steroid structures. uzh.chpsu.edursc.org

Advanced 2D NMR techniques are crucial for piecing together the molecular puzzle of these compounds:

COSY (Correlation Spectroscopy) helps to identify protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is vital for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. tum.de

In the context of metabolomics, NMR offers a quantitative and non-destructive method to obtain a snapshot of the metabolic state of an organism. tum.de Quantitative NMR (qNMR) can be used to determine the precise concentration of specific metabolites in a complex mixture without the need for identical standard compounds, which are often unavailable for novel petuniasterones. By comparing the NMR profiles of Petunia plants under different conditions (e.g., with and without herbivore attack), researchers can identify changes in the levels of petuniasterones and other metabolites, providing clues to their biological function.

A study on the original isolation of petuniasterone D provided detailed ¹H and ¹³C NMR data, which were essential for its structural characterization and comparison to this compound. psu.edu

| NMR Technique | Information Provided | Relevance to Petuniasterone Research |

| 1D ¹H NMR | Number of different proton environments, chemical shifts, and coupling patterns. libretexts.org | Initial characterization and fingerprinting of isolated compounds. psu.edu |

| 1D ¹³C NMR | Number of different carbon environments and their chemical shifts. psu.edu | Determining the carbon skeleton of the steroid. |

| 2D COSY | Shows proton-proton (¹H-¹H) spin-spin coupling networks. tum.de | Establishing connectivity of protons within spin systems, like the steroid rings and side chain. |

| 2D HSQC | Correlates protons with their directly attached carbons (¹H-¹³C). tum.de | Assigning specific proton signals to their corresponding carbon atoms. |

| 2D HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. tum.de | Connecting different structural fragments and establishing the overall carbon framework. |

| 2D NOESY/ROESY | Identifies protons that are close in space. tum.de | Determining the relative stereochemistry and 3D conformation of the molecule. |

Integration of Multi-Omics Data (Transcriptomics, Metabolomics)

Understanding the biosynthesis of complex natural products like petuniasterones requires a systems-level approach. The integration of multiple "omics" datasets, particularly transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites), has become a powerful strategy for gene discovery and pathway elucidation in Petunia. nih.govnih.govfrontiersin.org

Recent research has demonstrated that overexpressing a single transcription factor, PhERF1, in Petunia hybrida can induce the production of petuniasterones and related petuniolides. nih.govoup.comnih.gov This was discovered by combining transcriptomic and metabolomic analyses. The workflow typically involves:

Perturbation : A specific gene, such as a transcription factor, is overexpressed or silenced. oup.com

Transcriptomics : RNA sequencing (RNA-Seq) is used to identify all the genes whose expression levels change as a result of the perturbation. This can reveal entire sets of co-regulated genes involved in a biosynthetic pathway. nih.gov

Metabolomics : LC-MS or GC-MS is used to profile the metabolites in the plant tissue. This identifies which chemical compounds are produced or accumulate as a result of the genetic perturbation. researchgate.net

Integration : The changes in the transcriptome are correlated with the changes in the metabolome. If the upregulation of a specific set of genes (e.g., those encoding enzymes like P450s, dioxygenases, and acyltransferases) coincides with the accumulation of petuniasterones, it provides strong evidence that these genes are involved in the petuniasterone biosynthetic pathway. oup.comnih.gov

This multi-omics approach led to the discovery that PhERF1 activates not only genes involved in sterol biosynthesis but also clusters of previously uncharacterized metabolic genes responsible for converting basic sterols into the complex structures of petuniasterones and petuniolides. nih.govoup.com

| "Omics" Layer | Methodology | Key Findings in Petuniasterone Research |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Overexpression of the PhERF1 transcription factor upregulates genes for sterol biosynthesis and clustered metabolic enzymes (P450s, dioxygenases, acyltransferases). nih.govoup.com |

| Metabolomics | LC-MS, GC-MS | Overexpression of PhERF1 leads to the accumulation of petuniolides and petuniasterones in petunia leaves. researchgate.netoup.com |

| Multi-Omics Integration | Correlation Analysis | Establishes a direct link between the PhERF1-regulated gene clusters and the production of specialized defense steroids, elucidating the biosynthetic pathway. nih.govnih.gov |

Development of High-Throughput Screening Assays for Mechanistic Studies

The discovery of the insect-inhibitory properties of petuniasterones was the result of bioassay-guided fractionation. rsc.orgacs.org This classical approach involves testing different extract fractions for biological activity to isolate the active compound. For more detailed mechanistic studies and the discovery of new bioactive compounds, high-throughput screening (HTS) assays are invaluable.

While specific HTS assays developed solely for this compound are not detailed in the literature, the principles for their development can be drawn from research on related phytoecdysteroids and other natural products. nih.govcapes.gov.br An HTS assay for petuniasterones could be designed to investigate their mechanism of action, for instance, their neurotoxic effects on insects or their interaction with specific protein targets like the γ-aminobutyric acid (GABA) receptor, which has been proposed for the related petuniolides. researchgate.net

The development of such an assay would typically involve:

Target Identification : Determining the specific biological target of the petuniasterone (e.g., an enzyme, receptor, or ion channel).

Assay Design : Creating a system where the interaction between the petuniasterone and its target can be measured. This could be a cell-based assay or a cell-free biochemical assay. The readout should be easily quantifiable, such as changes in fluorescence, luminescence, or absorbance.

Miniaturization and Automation : Adapting the assay to a multi-well plate format (e.g., 96- or 384-well plates) to allow for the simultaneous testing of many compounds or concentrations.

Validation : Ensuring the assay is robust, reproducible, and sensitive enough to detect the desired activity.

HTS can be used not only to screen libraries of natural product extracts for new petuniasterone-like compounds but also to test synthetic analogues of this compound to understand the structure-activity relationship (SAR) — that is, which parts of the molecule are essential for its biological effect. nih.gov This knowledge is crucial for designing more potent and selective compounds for potential applications in crop protection. acs.org

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Enzyme Functions in Biosynthesis

The biosynthetic pathway of Petuniasterone A, a C28 ergostane-type steroid, is an area requiring significant investigation. dokumen.pub While it is understood that withanolides and related steroids originate from the isoprenoid pathway, which utilizes precursors from both the cytosolic mevalonate (B85504) (MVA) and the plastidic 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, the specific enzymatic steps leading to this compound are largely uncharacterized. dokumen.pubnih.gov The pathway is thought to diverge from general sterol biosynthesis at the level of 24-methylene cholesterol. nih.govresearchgate.net

Future research must focus on identifying and characterizing the specific enzymes responsible for the unique structural features of this compound. Key unanswered questions include:

Which specific cytochrome P450 monooxygenases, reductases, and other enzymes are responsible for the series of hydroxylations, epoxidations, and rearrangements of the steroid core? Recent work on withanolides has identified several candidate gene families, including specific CYPs (e.g., CYP87G1, CYP88C7) and sulfotransferases, which provides a roadmap for investigating Petunia. biorxiv.org

What is the enzymatic mechanism for the formation of the distinctive bicyclic orthoester system on the side chain, a feature of several petuniasterones? dokumen.pub This unique moiety suggests the involvement of highly specialized enzymes whose identity and function are currently unknown.

A combination of isotopic labeling studies to trace precursor incorporation, co-expression analysis of transcriptomic data to identify candidate enzymes, and heterologous expression and reconstitution of the pathway in systems like yeast or Nicotiana benthamiana will be essential to fully elucidate the biosynthetic machinery. biorxiv.org

| Enzyme Class | Putative Role in Withanolide/Petuniasterone Biosynthesis |

| Cycloartenol (B190886) synthase (CAS) | Catalyzes the cyclization of 2,3-oxidosqualene, a key entry point into sterol and withanolide synthesis. researchgate.netplos.org |

| Cytochrome P450s (CYPs) | Responsible for the extensive and regioselective oxidations (hydroxylations, epoxidations) of the steroid scaffold. biorxiv.org |

| Sulfotransferases (SULTs) | Recently identified as a core pathway enzyme family, challenging their traditional view as simple tailoring enzymes. biorxiv.org |

| Glycosyltransferases (GTs) | Involved in the glycosylation of withanolides to form withanosides, which may alter stability and function. biorxiv.org |

Discovery of Novel Molecular Targets and Pathways

While this compound has been noted for its toxic effects on certain insect herbivores and potential immunosuppressive properties, its specific molecular targets remain largely unknown. uzh.chnih.gov The broad biological activities observed for the wider class of withanolides—which include modulation of signaling pathways like NF-κB, JAK/STAT, and PI3K/Akt—suggest that this compound may also interact with key regulatory proteins in various organisms. mdpi.comnih.gov

A critical direction for future research is the systematic identification of the proteins and cellular pathways that are directly modulated by this compound. This will be fundamental to understanding its mechanism of action as both a plant defense compound and a potentially bioactive molecule for therapeutic development. Key research objectives should include:

Target Deconvolution: Employing chemical proteomics approaches, such as affinity chromatography with immobilized this compound, to pull down and identify binding partners from cell lysates.

Pathway Analysis: Utilizing transcriptomic and proteomic profiling of cells or tissues treated with this compound to map the downstream signaling cascades that are affected.

Validation of Interactions: Confirming direct binding and functional modulation of putative targets using biophysical methods (e.g., surface plasmon resonance) and specific cellular assays.

Discovering these targets will not only explain its role in nature but could also unveil novel therapeutic targets for human diseases.

Development of Innovative Synthetic Methodologies for Complex Analogs

The structural complexity and extensive, stereochemically rich oxidation patterns of petuniasterones and related withanolides make their chemical synthesis exceptionally challenging. researchgate.net Currently, biological research relies on inefficient isolation from plant sources, which limits the scope of medicinal chemistry and discovery studies. researchgate.netchemrxiv.org While progress has been made in the divergent synthesis of some withanolides and the semi-synthesis of analogs, a scalable and flexible total synthesis of this compound has not been reported. researchgate.netnih.govacs.org

Future synthetic chemistry efforts should be directed towards:

Developing a Scalable Total Synthesis: Creating a robust and efficient route to produce gram-scale quantities of this compound. This would decouple research from the reliance on plant extraction and enable extensive biological evaluation. researchgate.net

Late-Stage Functionalization Strategies: Designing synthetic pathways that allow for the modification of the core structure at late stages. This would facilitate the rapid creation of a library of complex analogs for structure-activity relationship (SAR) studies. chemrxiv.org

Bio-inspired Synthesis: Mimicking proposed biosynthetic steps, such as specific C-H oxidations or rearrangements, to tackle the most challenging transformations. A bioinspired photooxygenation-allylic hydroperoxide rearrangement has been successfully used in withanolide synthesis. researchgate.net

Achieving these goals will be crucial for exploring the full potential of this compound and its derivatives, allowing for the optimization of desired biological activities and the generation of novel chemical probes.

Deeper Understanding of Petuniasterone's Role in Plant Physiology and Defense Signaling Networks

This compound is established as a component of Petunia hybrida's defense against herbivores. nih.gov It is found in glandular trichomes on the leaf surface, and its production is linked to herbivory resistance. uzh.chnih.gov Studies have shown that the ABC transporter PhPDR2 is crucial for controlling the levels of petuniasterones in these trichomes. nih.gov However, a detailed picture of its integration into the plant's broader physiological and defense signaling networks is still missing.

Future research should aim to answer several key ecological and physiological questions:

Regulation of Biosynthesis: How do signals initiated by herbivore feeding, such as jasmonates, regulate the expression of this compound biosynthetic genes and transporters like PhPDR2? biorxiv.org

Signaling Crosstalk: How does the this compound pathway interact with other phytohormonal signaling pathways (e.g., salicylic (B10762653) acid, ethylene) to fine-tune the plant's response to different biotic and abiotic stresses?

Ecological Role: Beyond direct toxicity, does this compound have other ecological functions, such as acting as an antifeedant or influencing the behavior of specialist versus generalist herbivores? While withanolides deter many insects, some specialists have adapted, and this dynamic needs to be explored for petuniasterones. krishiscience.co.inmpg.deresearchgate.net

Physiological Functions: Does this compound have roles in plant development aside from defense, similar to the growth-regulating functions of brassinosteroids? ontosight.ai

Answering these questions will provide a more complete understanding of the compound's "raison d'être" in the plant and its role in mediating complex ecological interactions.

Computational Chemistry and Molecular Modeling in SAR and Mechanistic Prediction

Computational approaches have proven invaluable in studying the broader withanolide class, offering insights into their interactions with molecular targets, membrane permeability, and structure-activity relationships (SAR). mdpi.combiorxiv.orgplos.org These powerful in silico tools have been used to predict withanolide binding to targets like the SARS-CoV-2 main protease (Mpro) and acetylcholinesterase, and to rationalize the differential cytotoxicity of closely related analogs. frontiersin.orgresearchgate.netresearchgate.net

This area of research has not yet been extensively applied to this compound, representing a significant opportunity. Future computational studies should focus on:

Homology Modeling and Docking: Building 3D models of potential protein targets and performing molecular docking simulations with this compound to predict binding modes and affinities. This can help prioritize targets for experimental validation. plos.org

Molecular Dynamics (MD) Simulations: Running MD simulations to investigate the stability of predicted protein-ligand complexes, understand the dynamic nature of the interaction, and elucidate potential allosteric mechanisms. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models by correlating the structural features of a library of this compound analogs (once synthesized) with their biological activities. This will guide the design of new, more potent, or more specific compounds.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs, which is a critical step in evaluating their drug-like potential. mdpi.com

Integrating these computational methods with experimental work will accelerate the discovery of this compound's molecular mechanisms and facilitate the rational design of novel analogs with optimized properties.

Q & A

Q. What experimental methodologies are recommended for identifying Petuniasterone A’s structural characteristics?

To confirm the structural identity of this compound, researchers should employ:

- High-resolution mass spectrometry (HRMS) to determine molecular weight (e.g., observed vs. predicted values, as in ).

- Nuclear magnetic resonance (NMR) spectroscopy (1D and 2D) to resolve stereochemistry and functional groups.

- X-ray crystallography for absolute configuration determination, if crystalline forms are obtainable. Cross-referencing with published spectral data for related ergostane-type steroids (e.g., Petuniasterone C ) is critical to validate assignments .

Q. How can researchers quantify this compound in plant extracts using LC-MS?

- Chromatographic separation : Use reversed-phase C18 columns with gradients optimized for steroidal compounds.

- Ionization parameters : Electrospray ionization (ESI) in positive mode is preferred due to this compound’s hydroxyl and ketone groups.

- Quantitation : Employ internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate limits of detection (LOD) and quantitation (LOQ) via spike-and-recovery experiments .

Q. What biosynthetic pathways are implicated in this compound production in Petunia species?

this compound biosynthesis is regulated by transcriptional factors like PhERF1, which upregulate sterol biosynthesis genes (e.g., CYP71 P450s). Experimental approaches include:

- Gene knockout/overexpression to correlate gene activity with metabolite levels.

- Isotopic labeling (e.g., ¹³C-glucose) to trace precursor incorporation.

- Co-expression analysis of RNA-seq data to identify pathway enzymes .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved?

Discrepancies in bioactivity studies (e.g., insect toxicity vs. no observed effects) may arise from:

- Compound purity : Validate via HPLC-UV/ELSD and purity thresholds (>95%).

- Assay specificity : Use orthogonal assays (e.g., electrophysiology for GABA receptor interactions vs. whole-organism toxicity tests).

- Context-dependent activity : Test under varying physiological conditions (e.g., pH, co-factors) .

Q. What strategies optimize heterologous expression of this compound biosynthetic genes?

- Host selection : Use yeast (Saccharomyces cerevisiae) or plant cell cultures with engineered sterol pathways.

- Gene stacking : Co-express PhERF1 with downstream cytochrome P450s and oxidoreductases.

- Metabolic flux analysis : Apply ¹³C-MFA to identify pathway bottlenecks .

Q. How should researchers design experiments to investigate this compound’s role in plant defense mechanisms?

- Induction assays : Treat plants with biotic stressors (e.g., herbivory, fungal elicitors) and quantify this compound via LC-MS.

- Mutant analysis : Compare defense responses in wild-type vs. PhERF1-silenced lines.

- Ecological relevance : Conduct field trials to assess in planta efficacy against natural herbivores .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response relationships?

- Non-linear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀/LC₅₀ values.

- Multivariate analysis (PCA/PLS-DA) for metabolomic datasets linking compound levels to phenotypic outcomes.

- Power analysis to determine sample sizes for reproducibility .

Q. How can researchers ensure reproducibility in this compound isolation protocols?

- Detailed metadata : Document extraction solvents (e.g., methanol:water ratios), chromatography conditions, and temperature controls.

- Open-access workflows : Share raw NMR/MS data and scripts via repositories like Zenodo.

- Inter-lab validation : Collaborate to cross-verify isolation yields and spectral assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.